molecular formula C8H12ClNO2 B3013127 Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride CAS No. 2411236-19-4

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride

Cat. No.: B3013127
CAS No.: 2411236-19-4
M. Wt: 189.64
InChI Key: QMESZZNOMYZLDV-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl. It is a hydrochloride salt form of methyl 3-(3-aminocyclobutyl)prop-2-ynoate, which is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride typically involves the following steps:

    Formation of the Aminocyclobutyl Intermediate: The initial step involves the preparation of the 3-aminocyclobutyl intermediate through a cyclization reaction.

    Propargylation: The aminocyclobutyl intermediate is then reacted with propargyl bromide under basic conditions to form the prop-2-ynoate derivative.

    Esterification: The final step involves the esterification of the prop-2-ynoate derivative with methanol in the presence of a suitable acid catalyst to yield methyl 3-(3-aminocyclobutyl)prop-2-ynoate.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug development for various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate
  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrobromide
  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydroiodide

Uniqueness

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are critical .

Properties

IUPAC Name

methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPJXRSKOICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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